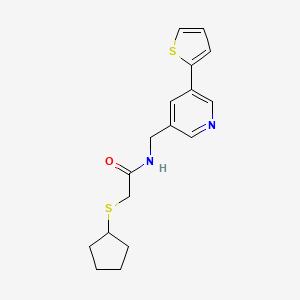

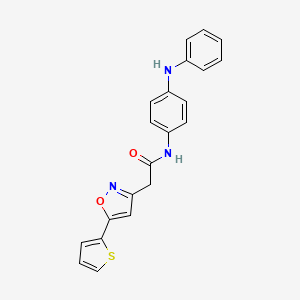

![molecular formula C14H21NO2 B2872830 Tert-butyl 2-[(2-phenylethyl)amino]acetate CAS No. 66937-52-8](/img/structure/B2872830.png)

Tert-butyl 2-[(2-phenylethyl)amino]acetate

Übersicht

Beschreibung

Tert-butyl 2-[(2-phenylethyl)amino]acetate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it ideal for studying various biological and chemical processes. The IUPAC name for this compound is tert-butyl [(2-phenylethyl)amino]acetate . It has a molecular weight of 235.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry and Diagnosis

Tert-butyl derivatives, including tert-butyl 2-[(2-phenylethyl)amino]acetate, have been used in analytical chemistry. For instance, a method for capillary gas chromatographic profiling using tert-butyldimethylsilyl derivatives has been developed. This method is valuable for diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism. It's applicable in pharmacokinetic studies of aromatic amino acids and in diagnosing inborn errors of metabolism characterized by organic aciduria (Muskiet et al., 1981).

2. Organic Synthesis and Pharmaceutical Applications

These compounds have been used in the synthesis of various pharmaceuticals. For example, they have been involved in Pd(II)-catalyzed ortho C-H acetoxylation of triflate-protected phenethyl- and phenpropylamines, a reaction important in synthesizing functionalized indoline derivatives (Vickers et al., 2010). Additionally, the synthesis of spirocyclic indoline lactone, which is important in medicinal chemistry, involves the use of tert-butyl derivatives (Hodges et al., 2004).

3. Catalysis and Chiral Pharmaceuticals

Tert-butyl derivatives are also significant in developing catalysts for asymmetric hydrogenation of functionalized alkenes. This is crucial for creating chiral pharmaceutical ingredients with amino acid or secondary amine components, highlighting their role in producing enantiomerically pure pharmaceuticals (Imamoto et al., 2012).

4. NMR Research and Ligand Binding Studies

In nuclear magnetic resonance (NMR) research, tert-butyl derivatives like O-tert-Butyltyrosine have been used as NMR tags for high-molecular-weight systems and for measuring ligand binding affinities. This application is important in protein research and understanding complex biochemical interactions (Chen et al., 2015).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-phenylethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASFECSQYSVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)

![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)